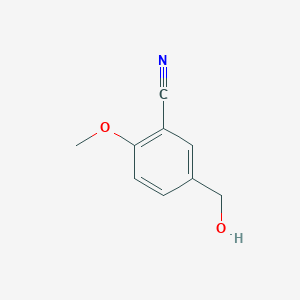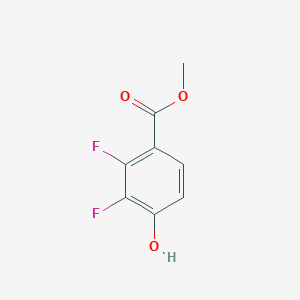
3-叔丁氧基苄醇
概述
描述
3-Tert-butoxybenzyl alcohol (CAS# 64859-35-4) is a useful research chemical compound . It has a molecular weight of 180.24 and a molecular formula of C11H16O2 . The IUPAC name for this compound is [3- [(2-methylpropan-2-yl)oxy]phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for 3-Tert-butoxybenzyl alcohol were not found, general strategies for alcohol synthesis involve reversing the steps shown in examples of dehydration and oxidation . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones .
Molecular Structure Analysis
The molecular structure of 3-Tert-butoxybenzyl alcohol includes a hydroxyl group attached to a benzyl group, which is further connected to a tert-butoxy group . The Canonical SMILES notation for this compound is CC(C)(C)OC1=CC=CC(=C1)CO .
科学研究应用
熔体自由基接枝到聚合物上
3-叔丁氧基苄醇衍生物的一个应用是在熔体自由基接枝过程中。这涉及单体抗氧化剂的合成,然后将它们接枝到聚乙烯或聚丙烯上。这些抗氧化剂是通过涉及 3,5-二叔丁基-4-羟基苄醇的反应制备的,展示了该化合物在通过提供抗氧化降解性来增强聚合物的稳定性和使用寿命方面的效用 (Kim,2004)。
聚合催化剂
另一个重要的应用是它参与催化聚合过程。例如,衍生自涉及 2,2'-(2-甲氧基亚苄基)双(4-甲基-6-叔丁基苯酚)反应的化合物已被用作 ε-己内酯的“活性”和“不朽”聚合的有效催化剂。该过程能够合成具有非常窄多分散指数的聚合物,表明 3-叔丁氧基苄醇衍生物在生产高质量聚合物中的作用 (Hsueh 等人,2002)。
抗氧化和催化性质
该化合物及其衍生物也因其抗氧化和催化性质而得到应用。它们参与了谷胱甘肽过氧化物酶模拟物的研究,其中由烯丙基 ω-羟基烷基硒化物原位产生的环硒化物表现出显着的活性。这突出了 3-叔丁氧基苄醇衍生物在治疗应用和有机合成中作为催化剂的潜在用途 (Back & Moussa,2003)。
醇保护基
此外,与 3-叔丁氧基苄醇相关的叔丁氧基衍生物已被重新评估为有机合成中有效的醇保护基。它们在温和条件下可以轻松引入和去除,使其成为合成复杂有机分子的宝贵工具 (Bartoli 等人,2006)。
酶促生产增强
另一个创新的应用是酶促生产含有多不饱和脂肪酸的单酰基甘油。为甘油分解开发的叔丁醇系统显着提高了反应效率,展示了 3-叔丁氧基苄醇衍生物在改善工业食品生产过程中的效用 (Yang 等人,2005)。
安全和危害
未来方向
While specific future directions for 3-Tert-butoxybenzyl alcohol were not found, research into the biodegradation of tert-butyl alcohol (TBA) by psychro- and thermo-tolerant cultures derived from granular activated carbon (GAC) has been reported . This could potentially provide insights into the environmental impact and treatment of compounds like 3-Tert-butoxybenzyl alcohol.
作用机制
Target of Action
3-Tert-butoxybenzyl alcohol is a research chemical compound
Biochemical Pathways
Alcohols generally participate in various biochemical reactions, including oxidation and reduction reactions, esterification, and substitution reactions . These reactions can influence a variety of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Pharmacokinetics
It may be metabolized primarily in the liver, possibly involving enzymes such as alcohol dehydrogenase . The metabolites may then be excreted via the kidneys.
Action Environment
The action, efficacy, and stability of 3-Tert-butoxybenzyl alcohol can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and the specific biological environment within the body. For example, the presence of certain enzymes or cofactors may enhance or inhibit the compound’s activity .
生化分析
Biochemical Properties
3-Tert-butoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between 3-Tert-butoxybenzyl alcohol and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Additionally, 3-Tert-butoxybenzyl alcohol can act as a substrate for alcohol dehydrogenase enzymes. These enzymes catalyze the oxidation of alcohols to aldehydes or ketones, and the presence of the tert-butoxy group can influence the enzyme’s activity and specificity . The interactions between 3-Tert-butoxybenzyl alcohol and these enzymes are crucial for understanding its role in metabolic processes.
Cellular Effects
The effects of 3-Tert-butoxybenzyl alcohol on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface. These interactions can lead to changes in gene expression and cellular metabolism .
In particular, 3-Tert-butoxybenzyl alcohol has been shown to influence the activity of certain transcription factors, which are proteins that regulate the expression of specific genes. By modulating the activity of these transcription factors, 3-Tert-butoxybenzyl alcohol can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Tert-butoxybenzyl alcohol involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the binding of 3-Tert-butoxybenzyl alcohol to cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes, which are essential for the catalytic activity of these enzymes .
Furthermore, 3-Tert-butoxybenzyl alcohol can act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved. This modulation of enzyme activity can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Tert-butoxybenzyl alcohol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products of 3-Tert-butoxybenzyl alcohol can also have biological activity, which can influence the overall effects observed in in vitro or in vivo studies .
Long-term exposure to 3-Tert-butoxybenzyl alcohol in laboratory settings can lead to cumulative effects on cellular function. For example, prolonged exposure to this compound can result in changes in cell signaling pathways and gene expression, which can ultimately affect cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Tert-butoxybenzyl alcohol in animal models vary with different dosages. At lower doses, this compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At higher doses, 3-Tert-butoxybenzyl alcohol can exhibit toxic effects, including oxidative stress and cell damage .
Studies in animal models have shown that there is a threshold dose above which the toxic effects of 3-Tert-butoxybenzyl alcohol become significant. These toxic effects can include liver damage, neurotoxicity, and impaired metabolic function . Understanding the dosage effects of 3-Tert-butoxybenzyl alcohol is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3-Tert-butoxybenzyl alcohol is involved in various metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450 . These enzymes catalyze the oxidation of 3-Tert-butoxybenzyl alcohol to its corresponding aldehyde or ketone, which can further participate in other metabolic reactions .
The metabolic pathways of 3-Tert-butoxybenzyl alcohol also involve its conjugation with other molecules, such as glucuronic acid or sulfate, to form more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of 3-Tert-butoxybenzyl alcohol from the body.
Transport and Distribution
The transport and distribution of 3-Tert-butoxybenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of 3-Tert-butoxybenzyl alcohol into cells, where it can interact with various biomolecules and participate in biochemical reactions .
Once inside the cell, 3-Tert-butoxybenzyl alcohol can be distributed to different cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The distribution of 3-Tert-butoxybenzyl alcohol within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 3-Tert-butoxybenzyl alcohol is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes .
The localization of 3-Tert-butoxybenzyl alcohol to these compartments is mediated by targeting signals and post-translational modifications that direct the compound to its specific destination within the cell . Understanding the subcellular localization of 3-Tert-butoxybenzyl alcohol is crucial for elucidating its role in cellular function and metabolism.
属性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBRDFPJEYSLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64859-35-4 | |
| Record name | [3-(tert-butoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



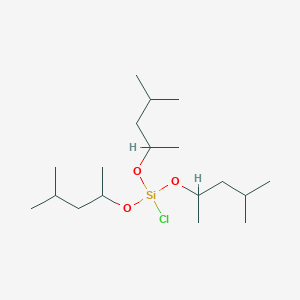
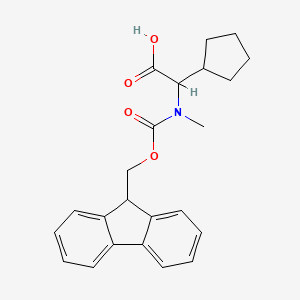
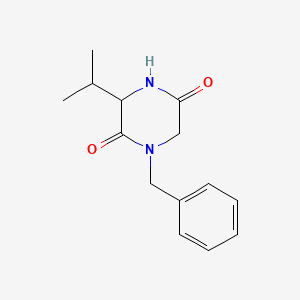



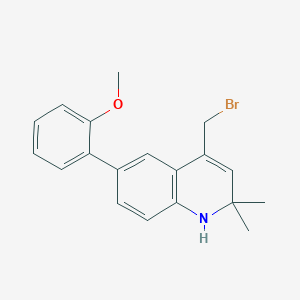

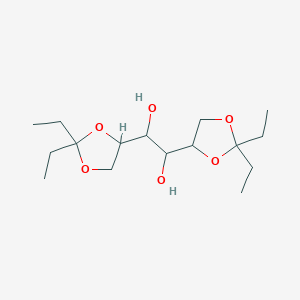
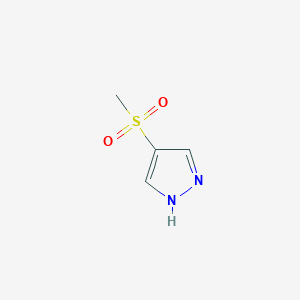
![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)
